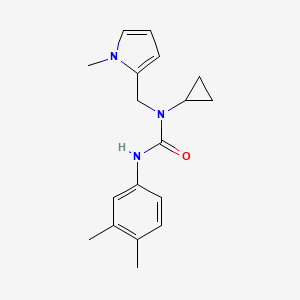
1-cyclopropyl-3-(3,4-dimethylphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropyl-3-(3,4-dimethylphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea is a useful research compound. Its molecular formula is C18H23N3O and its molecular weight is 297.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Cyclopropyl-3-(3,4-dimethylphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea, with the CAS number 1045988-82-6 and a molecular weight of 297.4 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is C18H23N3O. The structure features a cyclopropyl group, a dimethylphenyl moiety, and a pyrrole-derived substituent, which may contribute to its unique pharmacological properties.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1045988-82-6 |
| Molecular Weight | 297.4 g/mol |
| Molecular Formula | C₁₈H₂₃N₃O |
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific receptors or enzymes involved in various biological pathways. The presence of the cyclopropyl and pyrrole groups may enhance binding affinities due to their steric and electronic properties.
Hypothetical Interaction Pathways:
- Enzyme Inhibition : Potential inhibition of enzymes related to metabolic pathways.
- Receptor Modulation : Possible interaction with G-protein coupled receptors (GPCRs), influencing signal transduction.
Anticancer Properties
Preliminary studies have indicated that compounds with similar structural features exhibit anticancer activities. For instance, derivatives containing urea linkages have shown promise in inhibiting tumor cell proliferation in various cancer lines.
Antimicrobial Activity
Research into related compounds has suggested potential antimicrobial properties. For example, urea derivatives have been studied for their efficacy against bacterial strains and fungi.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Antitumor Activity :
- Antimicrobial Studies :
- Structure-Activity Relationship Analysis :
Scientific Research Applications
Overview
1-Cyclopropyl-3-(3,4-dimethylphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its applications, particularly in cancer treatment, and provides insights into its biological activity, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have demonstrated the potential of urea derivatives, including this compound, to exhibit antiproliferative effects against various cancer cell lines. For instance:
- Study Findings : A series of urea derivatives were synthesized and tested against the National Cancer Institute (NCI)-60 human cancer cell lines. The results indicated significant antiproliferative activity, suggesting that modifications to the urea scaffold can enhance efficacy against specific cancer types .
Structure-Activity Relationship (SAR)
The exploration of structural modifications has been pivotal in enhancing the biological activity of urea derivatives. Research has indicated that:
- Substituent Effects : Variations in the phenyl moiety and the introduction of hydrogen bond donors can significantly influence the compound's potency against cancer cells .
Targeting Kinase Pathways
The inhibition of kinases such as c-Met is crucial for developing targeted cancer therapies. The compound's design aims to interfere with signaling pathways that promote tumorigenesis:
- Case Studies : In vitro studies have shown that similar compounds can effectively suppress tumor growth by blocking c-Met-mediated pathways .
- In Vitro Efficacy : A study conducted on various urea derivatives demonstrated that modifications in structure led to enhanced anticancer properties. The derivatives were screened against multiple cancer cell lines, revealing promising candidates for further development .
- Kinase Inhibition : Research indicated that compounds with structural similarities to this compound effectively inhibited c-Met kinase activity, leading to reduced cell proliferation in vitro .
Properties
IUPAC Name |
1-cyclopropyl-3-(3,4-dimethylphenyl)-1-[(1-methylpyrrol-2-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13-6-7-15(11-14(13)2)19-18(22)21(16-8-9-16)12-17-5-4-10-20(17)3/h4-7,10-11,16H,8-9,12H2,1-3H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQPMVPCMFLVSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(CC2=CC=CN2C)C3CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














